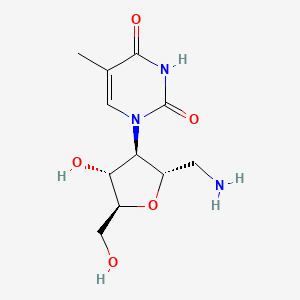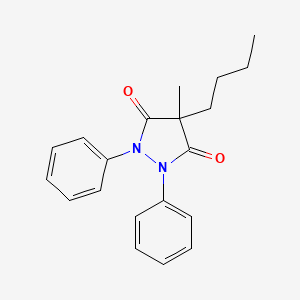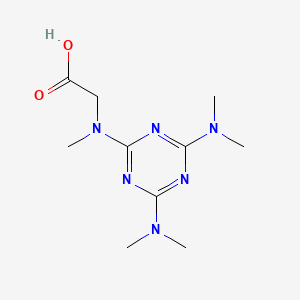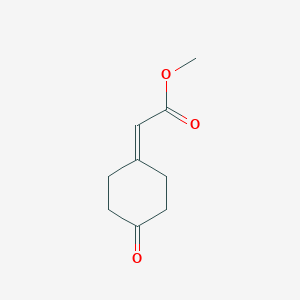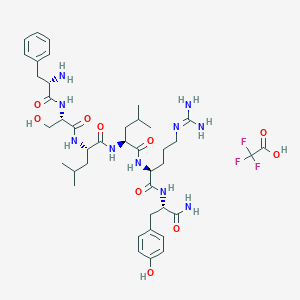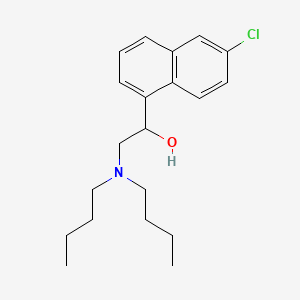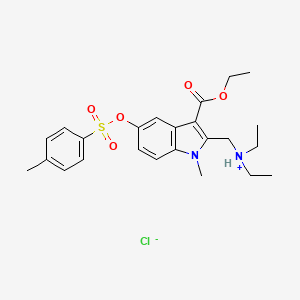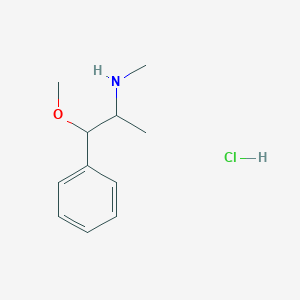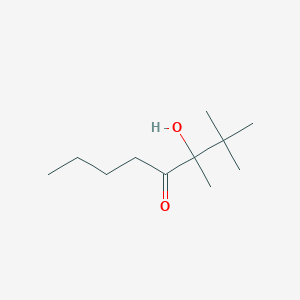
3-Hydroxy-2,2,3-trimethyloctan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2,2,3-trimethyloctan-4-one is an organic compound with the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol. It is known for its unique structure, which includes a hydroxyl group and a ketone group on a branched carbon chain. This compound is used in various chemical and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Hydroxy-2,2,3-trimethyloctan-4-one can be synthesized through several synthetic routes. One common method involves the use of a three-necked flask equipped with an overhead mechanical stirrer, a Claisen adapter containing a low-temperature thermometer, and a no-air stopper . The reaction conditions typically involve the use of specific reagents and solvents to achieve the desired product.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the compound effectively.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-2,2,3-trimethyloctan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl and ketone functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Applications De Recherche Scientifique
3-Hydroxy-2,2,3-trimethyloctan-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it may be studied for its potential biological activities and interactions with various biomolecules. Industrially, it is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2,2,3-trimethyloctan-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a significant role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use.
Comparaison Avec Des Composés Similaires
3-Hydroxy-2,2,3-trimethyloctan-4-one can be compared with other similar compounds, such as 4-hydroxy-2,2,3-trimethyloctan-4-one and 3-hydroxy-2,2,4-trimethyloctan-4-one . These compounds share similar structural features but differ in the position of the hydroxyl and ketone groups, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific arrangement of functional groups, making it suitable for particular chemical and industrial applications.
Propriétés
Numéro CAS |
85083-71-2 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
3-hydroxy-2,2,3-trimethyloctan-4-one |
InChI |
InChI=1S/C11H22O2/c1-6-7-8-9(12)11(5,13)10(2,3)4/h13H,6-8H2,1-5H3 |
Clé InChI |
AUTKHDMDXOJGAA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C(C)(C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


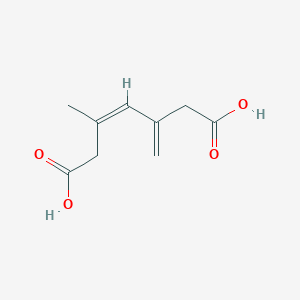
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid](/img/structure/B13779943.png)
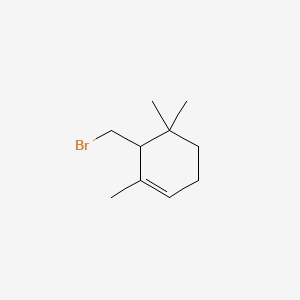


![5-[(Z)-2-iodoethenyl]-1,3-benzodioxole](/img/structure/B13779985.png)
